N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of the isoxazole family, which has been found to exhibit a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the formation of these structures .
Biochemical Pathways
It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Pharmacokinetics
It is known that the compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol . These properties could potentially impact the bioavailability of the compound.
Result of Action
It is known that the compound can form three distinct forms: two polymorphic forms and one solvate . These forms could potentially have different effects at the molecular and cellular level.
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of solvents and the flexibility of the compound . For example, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFDXIRMNCLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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